Cas no 126325-54-0 (3,5-Dibromo-2-methylpyridin-4-amine)

3,5-Dibromo-2-methylpyridin-4-amine is a brominated pyridine derivative with a methyl substituent at the 2-position and an amine group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of bromine atoms enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The amine functionality provides a handle for further derivatization, making it valuable for the development of biologically active molecules. Its well-defined structure and high purity ensure consistent performance in synthetic applications.
3,5-Dibromo-2-methylpyridin-4-amine structure
126325-54-0 structure
Product Name:3,5-Dibromo-2-methylpyridin-4-amine
CAS No:126325-54-0
MF:C6H6Br2N2
MW:265.933239459991
MDL:MFCD06797195
CID:135868
PubChem ID:14418052
Update Time:2025-05-22

3,5-Dibromo-2-methylpyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dibromo-2-methylpyridin-4-amine
    • 2-methyl-4-amino-3,5-dibromopyridine
    • 4-AMINO-3,5-DIBROMO-2-METHYLPYRIDINE
    • 4-Amino-3,5-dibromo-2-picoline
    • 4-Pyridinamine,3,5-dibromo-2-methyl-
    • 3,5-Dibromo-2-methyl-4-pyridinamine
    • 4-AMINO-3,5-DIBROMO-6-METHYLPYRIDINE
    • 3,5-dibromo-2-methylpyridin-4-amine(WX191322)
    • MFCD06797195
    • PB40165
    • Z1269139560
    • SCHEMBL20698729
    • BFA32554
    • AKOS015891968
    • CS-0215757
    • 3,5-bis(bromanyl)-2-methyl-pyridin-4-amine
    • 126325-54-0
    • 4-Pyridinamine, 3,5-dibromo-2-methyl-
    • AS-63248
    • DTXSID40560037
    • FT-0643048
    • EN300-298563
    • 3,5-dibromo-2-methyl-pyridin-4-amine
    • A805660
    • SY066058
    • W15203
    • A805541
    • d-penicillamine(2,5)-enkephali
    • DB-025217
    • MDL: MFCD06797195
    • Inchi: 1S/C6H6Br2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10)
    • InChI Key: OGFASSJAUYBSPR-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=CN=C1C)Br)N

Computed Properties

  • Exact Mass: 263.89000
  • Monoisotopic Mass: 263.89
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9A^2
  • XLogP3: 2

Experimental Properties

  • Density: 1.99
  • Boiling Point: 296.2°C at 760 mmHg
  • Flash Point: 132.9°C
  • Refractive Index: 1.651
  • PSA: 38.91000
  • LogP: 3.07840

3,5-Dibromo-2-methylpyridin-4-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3,5-Dibromo-2-methylpyridin-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:126325-54-0)3,5-Dibromo-2-methylpyridin-4-amine
Order Number:A805541
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):204.0
Email:sales@amadischem.com

Additional information on 3,5-Dibromo-2-methylpyridin-4-amine

3,5-Dibromo-2-methylpyridin-4-amine (CAS No. 126325-54-0): A Comprehensive Overview

3,5-Dibromo-2-methylpyridin-4-amine, also referred to by its CAS registry number 126325-54-0, is a synthetic organic compound with a unique chemical structure that has garnered significant attention in various scientific domains. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatile applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring substituted with bromine atoms at positions 3 and 5, a methyl group at position 2, and an amino group at position 4. These substituents impart distinctive electronic and steric properties to the molecule, making it a valuable compound for both academic research and industrial applications.

The synthesis of 3,5-dibromo-2-methylpyridin-4-amine typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound using bromination techniques combined with nucleophilic substitution or coupling reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of the compound. For instance, studies published in *Organic Process Research & Development* highlight the use of microwave-assisted synthesis to accelerate the formation of this pyridine derivative, showcasing its potential for large-scale production in pharmaceutical industries.

One of the most promising applications of 3,5-dibromo-2-methylpyridin-4-amine lies in its role as an intermediate in drug discovery. The compound's ability to act as a bioisostere or a pharmacophore mimic has been extensively investigated. In a study published in *Journal of Medicinal Chemistry*, researchers demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a potential candidate for anti-cancer drug development. Furthermore, its brominated substituents contribute to enhanced bioavailability and stability, which are critical factors in drug design.

In addition to its pharmaceutical applications, 3,5-dibromo-2-methylpyridin-4-amine has shown promise in agrochemical research. Recent studies have explored its use as a lead compound for developing novel pesticides and herbicides. The compound's ability to interact with specific enzymes involved in plant metabolism has been documented in *Pest Management Science*, where it was found to exhibit selective toxicity against agricultural pests without adverse effects on non-target organisms.

The environmental fate and toxicity of 3,5-dibromo-2-methylpyridin-4-amine have also been subjects of recent research. Studies conducted by environmental scientists have assessed its biodegradation potential and persistence in soil and water systems. According to findings published in *Environmental Science & Technology*, the compound demonstrates moderate biodegradability under aerobic conditions, which is favorable for its safe disposal and minimal environmental impact.

From a materials science perspective, 3,5-dibromo-2-methylpyridin-4-amine has been investigated as a precursor for advanced materials such as conductive polymers and metalloorganic frameworks (MOFs). Its nitrogen-containing functional groups facilitate coordination with metal ions, enabling the construction of porous materials with applications in gas storage and catalysis. A study featured in *Chemistry of Materials* highlighted its role in synthesizing MOFs with exceptional surface areas and catalytic activities for CO₂ capture.

Recent advancements in computational chemistry have further deepened our understanding of 3,5-dibromo-2-methylpyridin-4-amine's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These studies have been instrumental in predicting the compound's behavior under various reaction conditions and guiding experimental designs for optimizing its synthesis and applications.

In conclusion, 3,5-dibromo-2-methylpyridin-4-amines (CAS No. 126325-54) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique chemical structure enables versatile applications ranging from drug discovery to materials science. As research continues to uncover new aspects of its properties and utility, this compound is poised to play an increasingly important role in advancing both academic knowledge and industrial innovations.

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Amadis Chemical Company Limited
(CAS:126325-54-0)3,5-Dibromo-2-methylpyridin-4-amine
A805541
Purity:99%
Quantity:1g
Price ($):204.0
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